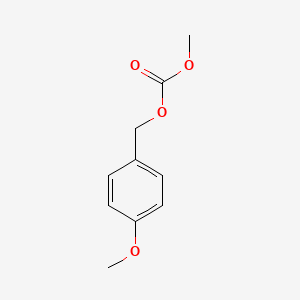
Carbonic acid, (4-methoxyphenyl)methyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, is an organic compound with the molecular formula C10H12O4. This compound is a type of ester, which is commonly used in organic synthesis and various industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be achieved through several methods. One common method involves the reaction of (4-methoxyphenyl)methanol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the ester.
Another method involves the use of diazomethane for the methylation of (4-methoxyphenyl)methanol. Diazomethane is highly reactive and can efficiently convert carboxylic acids to their corresponding methyl esters .
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (4-methoxyphenyl)methanol and carbonic acid.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: (4-methoxyphenyl)methanol and carbonic acid.
Reduction: (4-methoxyphenyl)methanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbonic acid, (4-methoxyphenyl)methyl methyl ester, involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its ester functional group, which can undergo hydrolysis, reduction, and transesterification .
Comparación Con Compuestos Similares
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be compared with other similar esters, such as:
Methyl benzoate: Both compounds are esters, but methyl benzoate has a benzene ring instead of a methoxy-substituted phenyl ring.
Ethyl acetate: This ester is simpler in structure and is commonly used as a solvent in laboratories.
Methyl salicylate: Known for its wintergreen scent, this ester has a hydroxyl group on the benzene ring, making it more reactive in certain conditions.
The uniqueness of this compound, lies in its methoxy-substituted phenyl ring, which imparts specific chemical properties and reactivity .
Propiedades
Número CAS |
270921-39-6 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl methyl carbonate |
InChI |
InChI=1S/C10H12O4/c1-12-9-5-3-8(4-6-9)7-14-10(11)13-2/h3-6H,7H2,1-2H3 |
Clave InChI |
ZURJLTPYBBWOQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


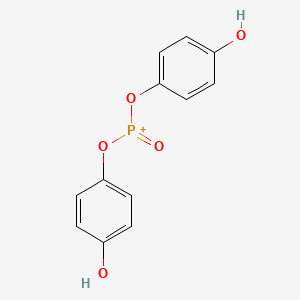
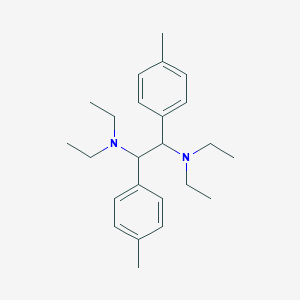
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
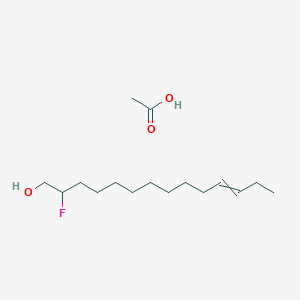
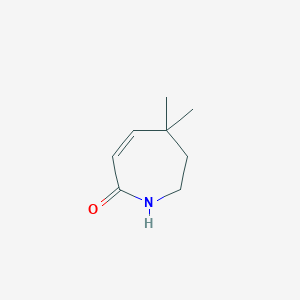
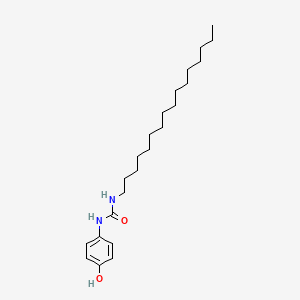
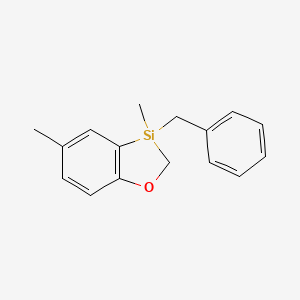
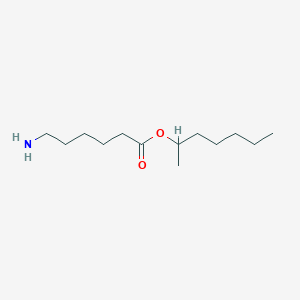
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
